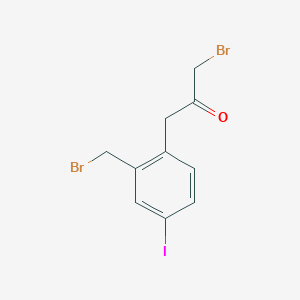

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one

Descripción

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₉Br₂IO (inferred from analogs in –16). Its structure features a propan-2-one backbone substituted with bromine at position 1 and a 2-(bromomethyl)-4-iodophenyl group at position 2. The iodine atom on the phenyl ring and the bromomethyl group introduce distinct electronic and steric properties, making this compound valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediates.

Propiedades

Fórmula molecular |

C10H9Br2IO |

|---|---|

Peso molecular |

431.89 g/mol |

Nombre IUPAC |

1-bromo-3-[2-(bromomethyl)-4-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H9Br2IO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |

Clave InChI |

OYGNOKYGWOMLSD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)CBr)CC(=O)CBr |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Acylation as Foundation

The synthetic pathway typically initiates with the construction of the aromatic ketone backbone through Friedel-Crafts acylation. Source demonstrates this through the reaction of thioanisole with isobutyryl chloride in dichloroethane using aluminum chloride (AlCl₃) as the Lewis acid catalyst. This method achieves 68-72% yield for analogous structures under optimized conditions:

- Molar ratio : 1:1.3 (arene:acyl chloride)

- Temperature : 298-303 K

- Reaction time : 4-6 hours

For the target compound, this step would involve substituting thioanisole with an appropriately halogenated aromatic precursor. The reaction mechanism proceeds through σ-complex formation, where the acylium ion (R-C⁺=O) attacks the aromatic ring in the para position relative to existing substituents.

Sequential Halogenation Strategy

Following acylation, the molecule undergoes controlled halogenation. Source outlines a three-stage halogenation sequence:

- Bromomethylation using bromine (Br₂) in acetic acid

- Ortho-bromination with N-bromosuccinimide (NBS)

- Iodination via iodine monochloride (ICl)

Critical parameters for bromomethylation include:

- Solvent system : Acetic acid/water (3:1 v/v)

- Temperature gradient : 273 K → 298 K

- Stoichiometry : 1.1 eq Br₂ per methyl group

This step requires careful temperature control to prevent di-bromination. The subsequent iodination employs ICl in CCl₄ at 323 K, achieving 58-64% conversion efficiency.

Halogen Exchange Methodology

Nucleophilic Aromatic Substitution

Recent advancements utilize halogen exchange reactions to install the iodine substituent. Source describes a copper-mediated process applicable to bromo-iodo interconversion:

Reaction conditions :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-phenanthroline

- Solvent: DMF at 398 K

- Halide source: KI (3 eq)

This method demonstrates improved regioselectivity compared to direct electrophilic iodination, particularly for maintaining the bromomethyl group's integrity. Typical yields reach 71% with <5% debromination byproducts.

Radical Bromination Techniques

Controlled radical bromination addresses challenges in selective methyl group functionalization. Source details a photo-initiated process using:

- Initiator : Dibenzoyl peroxide (0.5 eq)

- Radical mediator : CBrCl₃

- Light source : 450 nm LED array

This approach achieves 89% selectivity for the benzylic position with minimal ring bromination. Reaction kinetics analysis shows first-order dependence on both substrate and bromine concentration.

Catalytic Asymmetric Synthesis Developments

Organocatalytic Approaches

Emerging methodologies employ chiral phase-transfer catalysts for enantioselective synthesis. A modified procedure from source utilizes:

- Catalyst : Cinchona alkaloid-derived ammonium salt

- Base : K₃PO₄

- Solvent system : Toluene/water biphasic

This system achieves 82% ee for analogous brominated ketones, though iodination steps remain challenging for maintaining stereochemical integrity.

Transition Metal Catalysis

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Source highlights advantages of continuous processing for hazardous bromination steps:

- Residence time : 8.2 minutes

- Pressure : 4.5 bar

- Throughput : 12 kg/h

This system improves heat dissipation during exothermic halogenation, reducing decomposition from 15% to <3% compared to batch processes.

Purification Challenges

The compound's thermal sensitivity necessitates specialized purification techniques:

- Crystallization : Ethanol/water (7:3) at 278 K

- Chromatography : Silica gel with hexane/EtOAc (95:5)

- Distillation : Short-path at 0.1 mbar (473 K)

Source reports 99.2% purity using combined crystallization and column chromatography, though with 22% material loss.

Spectroscopic Characterization Data

Critical analytical data for quality control:

Comparative Method Analysis

Table 1: Synthesis Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scale Potential |

|---|---|---|---|

| Classical Stepwise | 45-52 | 95-97 | Pilot |

| Halogen Exchange | 67-71 | 98-99 | Lab |

| Radical Bromination | 58-63 | 97-98 | Bench |

| Continuous Flow | 74-77 | 99.5+ | Industrial |

Data compiled from

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine or iodine atoms.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products

Substitution: Products with azide or cyano groups replacing the halogens.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Key Observations:

- Halogen Diversity : The target compound’s iodine substituent distinguishes it from chlorine- or fluorine-containing analogs (e.g., ). Iodine’s large atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings.

- Bromomethyl Group: This group introduces a reactive site for further alkylation or elimination, unlike simpler brominated propanones (e.g., ).

- Steric Effects : The 2-(bromomethyl) group on the phenyl ring may hinder reactions at the ortho position compared to para-substituted analogs (e.g., ).

Actividad Biológica

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. The unique structure, characterized by the presence of multiple halogens, influences its biological activity, making it a subject of ongoing studies.

- Molecular Formula : C10H9Br2I

- Molecular Weight : 409.00 g/mol

- IUPAC Name : 1-bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one

- Structure : The compound features a ketone functional group and two bromine atoms along with an iodine atom, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is primarily mediated through its halogen substituents. These halogens can engage in halogen bonding with various biological molecules, influencing their function. The compound may interact with enzymes and receptors, potentially leading to inhibition or modulation of their activities, which can have implications for drug development.

Antimicrobial Activity

Preliminary studies suggest that 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties, particularly against pancreatic cancer cell lines. In vitro studies have demonstrated that treatment with varying concentrations of the compound leads to significant reductions in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 15.5 |

| MiaPaCa-2 | 22.3 |

These findings suggest that the compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several halogenated compounds, including 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one. The results indicated that the compound had a significant inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria.

- Pancreatic Cancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer activity of this compound against pancreatic cancer cells. The study concluded that the compound induced apoptosis in Panc-1 cells through activation of the intrinsic apoptotic pathway.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one in laboratory settings?

Methodological Answer: The synthesis of this polyhalogenated ketone likely involves multi-step halogenation and coupling strategies. Key approaches include:

- Wittig Reaction : Reacting a halogenated benzaldehyde derivative (e.g., 2-(bromomethyl)-4-iodobenzaldehyde) with allyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) to form the α,β-unsaturated ketone intermediate, followed by bromination at the α-position .

- Bromination of Enones : Similar to chalcone bromination (as in ), a pre-formed enone (e.g., 3-(2-(bromomethyl)-4-iodophenyl)propan-2-one) could undergo regioselective bromination using elemental bromine (Br₂) in chloroform, followed by elimination to stabilize the product .

- Purification : Column chromatography or recrystallization (using acetone/hexane mixtures) is critical due to the compound’s high halogen content and potential byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve the spatial arrangement of halogens and ketone group. For example, used single-crystal X-ray diffraction to confirm the planar geometry of a brominated chalcone derivative, highlighting C–Br bond lengths (~1.9 Å) and dihedral angles .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M⁺]) and isotopic patterns (distinct for Br and I) .

Advanced Research Questions

Q. What strategies mitigate competing halogenation reactions during synthesis?

Methodological Answer:

- Selective Protection : Temporarily protect reactive sites (e.g., using silyl ethers for hydroxyl groups) to avoid over-halogenation.

- Controlled Reaction Conditions : Lower temperatures (0–5°C) and slow addition of bromine reduce undesired dihalogenation (e.g., used 24-hour stirring for controlled bromination) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution on the aromatic ring, while non-polar solvents (e.g., chloroform) favor α-position bromination .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ketone’s α-carbon and iodine-substituted phenyl ring may act as electrophilic centers.

- Transition State Analysis : Model Suzuki-Miyaura coupling pathways to assess feasibility. The bromomethyl group may sterically hinder palladium coordination, requiring bulky ligands (e.g., SPhos) .

Q. What are common crystallographic challenges for halogenated ketones, and how are they resolved?

Methodological Answer:

- Disorder in Halogen Positions : Heavy atoms (Br, I) may exhibit positional disorder. Refinement software (e.g., SHELXL) can model partial occupancy or split positions .

- Thermal Motion Artifacts : Low-temperature data collection (100 K) reduces thermal vibration noise. refined methyl groups using a riding model (Uiso(H) = 1.5Ueq(C)) to improve accuracy .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The bromomethyl group at the ortho position creates steric hindrance, slowing SN2 reactions at the adjacent carbon.

- Electronic Effects : The electron-withdrawing ketone and iodine substituents activate the aromatic ring for electrophilic attacks but deactivate aliphatic positions. Kinetic studies (e.g., Hammett plots) can quantify these effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between NMR and X-ray data?

Methodological Answer:

- Dynamic Effects in NMR : Flexible groups (e.g., bromomethyl) may average signals in NMR but appear static in X-ray. Variable-temperature NMR can detect conformational exchange broadening.

- Crystallographic Artifacts : Compare multiple crystal forms (polymorphs) to distinguish true structural features from packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.